Cas no 220283-76-1 ((R)-2-Amino-5-(4-chlorophenyl)pentanoic acid)

(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid 化学的及び物理的性質
名前と識別子
-
- (R)-2-Amino-5-(4-chlorophenyl)pentanoic acid
- (2R)-2-amino-5-(4-chlorophenyl)pentanoic acid
-
- MDL: MFCD23164260
- インチ: 1S/C11H14ClNO2/c12-9-6-4-8(5-7-9)2-1-3-10(13)11(14)15/h4-7,10H,1-3,13H2,(H,14,15)/t10-/m1/s1
- InChIKey: JWFHIBQJYLHPGI-SNVBAGLBSA-N
- SMILES: C(O)(=O)[C@H](N)CCCC1=CC=C(Cl)C=C1
(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Advanced ChemBlocks | P39638-250MG |
(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid |
220283-76-1 | 95% | 250MG |
$405 | 2023-09-15 | |
Aaron | AR01JNFE-250mg |
(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid |
220283-76-1 | 97% | 250mg |
$318.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504201-1g |
(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid |
220283-76-1 | 95% | 1g |
¥8035 | 2023-04-06 | |
Advanced ChemBlocks | P39638-1G |
(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid |
220283-76-1 | 95% | 1G |
$945 | 2023-09-15 | |
Advanced ChemBlocks | P39638-100MG |
(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid |
220283-76-1 | 95% | 100MG |
$255 | 2023-09-15 | |
Aaron | AR01JNFE-500mg |
(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid |
220283-76-1 | 97% | 500mg |
$491.00 | 2023-12-15 | |
1PlusChem | 1P01JN72-250mg |
(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid |
220283-76-1 | 97% | 250mg |
$278.00 | 2023-12-18 | |
1PlusChem | 1P01JN72-500mg |
(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid |
220283-76-1 | 97% | 500mg |
$433.00 | 2023-12-18 |
(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid 関連文献
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
8. Book reviews
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
(R)-2-Amino-5-(4-chlorophenyl)pentanoic acidに関する追加情報
(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid: A Novel Scaffold for Neurological and Metabolic Research
(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid represents a promising synthetic compound with potential applications in pharmaceutical and biochemical research. This molecule, with the CAS number 220283-76-1, is characterized by its unique combination of amino acid functionality and aromatic substitution, making it a candidate for exploring novel therapeutic targets. Recent studies have highlighted its potential in modulating neurotransmitter systems and metabolic pathways, positioning it as a valuable tool for drug discovery and mechanism-of-action investigations.
(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid belongs to the class of substituted amino acids, which are widely studied for their role in neurochemical signaling. The presence of the 4-chlorophenyl group introduces unique electronic and steric properties, enabling interactions with specific receptors or enzymes. This structural feature may contribute to its potential as a selective modulator of ionotropic or metabotropic receptors, as suggested by recent computational modeling studies.
Advances in molecular docking simulations have revealed that the 4-chlorophenyl substituent may enhance binding affinity to GABAA receptors, a critical target for anticonvulsant and anxiolytic agents. This finding aligns with recent research published in Journal of Medicinal Chemistry (2023), which demonstrated that similar aromatic substitutions can significantly improve receptor selectivity and potency. The stereochemistry of the (R) configuration further influences its pharmacokinetic profile, as highlighted in a 2024 study on chiral drug candidates.
(R)-2-Amino-5-(4-chloropheny)pentanoic acid has been evaluated for its potential to modulate mitochondrial function, a critical aspect of metabolic health. Preliminary studies suggest that this compound may interact with mitochondrial enzymes involved in energy metabolism, offering new insights into the relationship between neurotransmitter systems and metabolic disorders. This dual functionality makes it a compelling candidate for exploring neurodegenerative diseases and metabolic syndromes.
Recent pharmacological studies have focused on the 4-chlorophenyl group's ability to influence ion channel activity. Researchers at the University of California, San Francisco (2023) reported that this substituent may selectively block certain voltage-gated sodium channels, a mechanism that could have implications for treating neuropathic pain. These findings underscore the importance of structural modifications in optimizing therapeutic outcomes.
(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid has also shown promise in modulating neuroinflammatory responses. In vitro experiments published in Neurochemistry International (2024) demonstrated its ability to reduce microglial activation, a key factor in neurodegenerative conditions such as Alzheimer's disease. This anti-inflammatory property, combined with its potential neuroprotective effects, positions it as a multifunctional molecule for therapeutic development.
Comparative studies with other amino acid derivatives have revealed that the 4-chlorophenyl substitution significantly enhances solubility and bioavailability. This improvement is critical for drug development, as it directly impacts the compound's therapeutic efficacy. The stereochemical configuration of the (R) isomer further contributes to its metabolic stability, as shown in a 2023 pharmacokinetic analysis.
Recent advances in synthetic chemistry have enabled the scalable production of (R)-2-Amino-5-(4-chlorophenyl)pentanoic acid, making it more accessible for preclinical testing. This development is particularly significant given the growing interest in chiral compounds for precision medicine applications. The molecule's structural versatility allows for further modifications to target specific disease mechanisms.
Research on the 4-chlorophenyl group's role in receptor selectivity has led to the identification of potential therapeutic applications. A 2024 study in Pharmacological Research demonstrated that this substituent can selectively modulate NMDA receptors, a finding that could have implications for treating neurological disorders such as epilepsy and stroke. These results highlight the importance of aromatic substitution in optimizing receptor interactions.
(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid is also being explored for its potential in metabolic syndrome research. Preliminary studies suggest that this compound may influence adipocyte differentiation and glucose metabolism, offering new avenues for addressing obesity-related complications. These findings are supported by recent work on the role of amino acid derivatives in metabolic regulation.
The pharmacological profile of (R)-2-Amino-5-(4-chlorophenyl)pentanoic acid continues to evolve with new research. A 2023 review in Drug Discovery Today emphasized the need for further investigations into its mechanism of action, particularly in relation to the 4-chlorophenyl group's influence on cellular signaling pathways. These studies are critical for understanding its therapeutic potential and optimizing its application in drug development.
220283-76-1 ((R)-2-Amino-5-(4-chlorophenyl)pentanoic acid) Related Products
- 1040641-76-6(N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(methylsulfanyl)benzamide)
- 447431-22-3(2-([(3-METHYL-FURAN-2-CARBONYL)-AMINO]-METHYL)-FURAN-3-CARBOXYLIC ACID)
- 663180-98-1([1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dibromo-, methyl ester)
- 1040654-18-9(N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide)
- 1040677-54-0(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(4-methylphenyl)acetamide)
- 1261880-21-0(2-Chloro-4-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine)
- 161385-93-9(4-(1,3-thiazol-2-yl)oxan-4-ol)
- 1804894-58-3(Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate)
- 2138397-88-1(5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one)
- 776280-24-1(3-(6-bromopyridin-2-yl)propan-1-amine)




